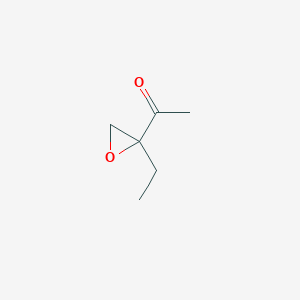
3,4-Epoxy-3-ethyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxy-3-ethyl-2-butanone is a chemical compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity odor and is used in various industrial applications.
Mécanisme D'action
The mechanism of action of 3,4-Epoxy-3-ethyl-2-butanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4-Epoxy-3-ethyl-2-butanone can induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. It has also been found to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-Epoxy-3-ethyl-2-butanone in lab experiments is its low toxicity. However, its instability and reactivity make it difficult to handle, and it requires special precautions during handling.
Orientations Futures
Future research on 3,4-Epoxy-3-ethyl-2-butanone could focus on its potential as a starting material for the synthesis of novel pharmaceuticals. It could also be studied for its potential as a natural pesticide and as an agent for the treatment of various diseases.
In conclusion, 3,4-Epoxy-3-ethyl-2-butanone is a chemical compound that has been extensively studied for its biological activities. Its antifungal, antibacterial, and antitumor properties make it a promising candidate for further research. However, its instability and reactivity make it challenging to handle in lab experiments. Future research could focus on its potential as a starting material for the synthesis of novel pharmaceuticals and its potential as a natural pesticide.
Méthodes De Synthèse
3,4-Epoxy-3-ethyl-2-butanone can be synthesized by the reaction of ethyl acetoacetate with paraformaldehyde in the presence of potassium carbonate. The reaction takes place in ethanol under reflux conditions. The product is then purified by distillation.
Applications De Recherche Scientifique
3,4-Epoxy-3-ethyl-2-butanone has been extensively studied for its biological activities. It has been found to possess antifungal, antibacterial, and antitumor properties. It has also been used as a starting material for the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
17257-82-8 |
|---|---|
Nom du produit |
3,4-Epoxy-3-ethyl-2-butanone |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-(2-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |
Clé InChI |
KDDYKILYQBLCJL-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)C(=O)C |
SMILES canonique |
CCC1(CO1)C(=O)C |
Synonymes |
3,4-Epoxy-3-ethyl-2-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



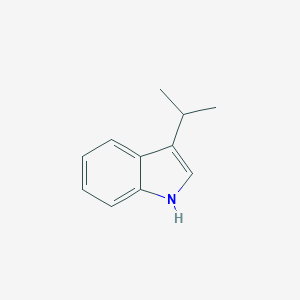
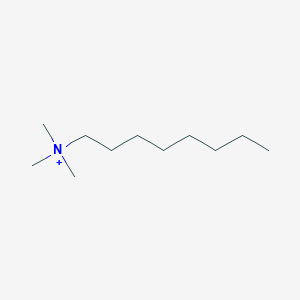
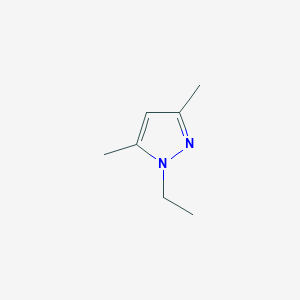
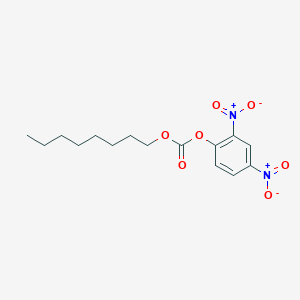
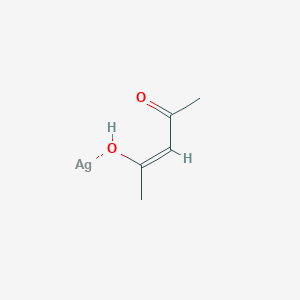
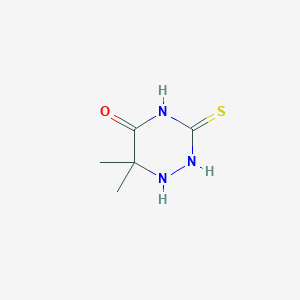
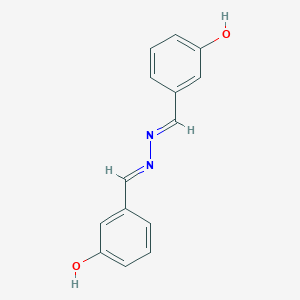
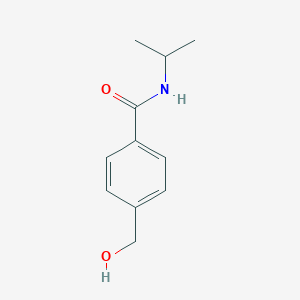
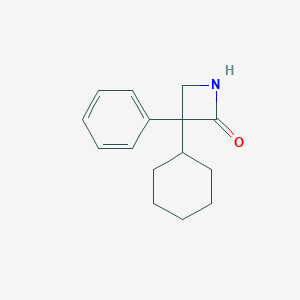
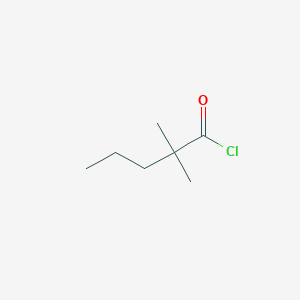
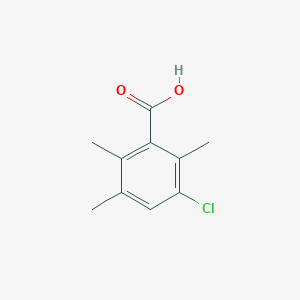
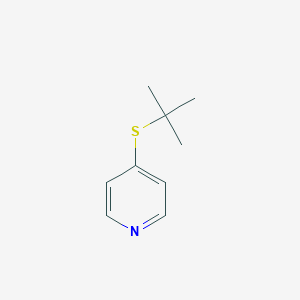
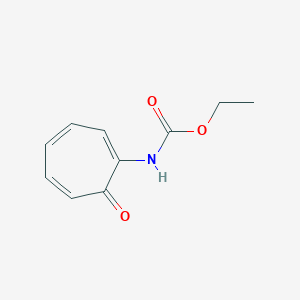
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)